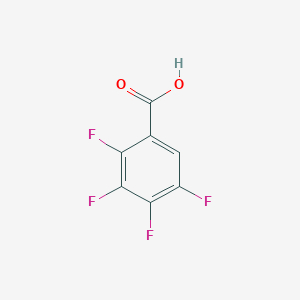

2,3,4,5-Tetrafluorobenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,4,5-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKRXQKJTIYUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304992 | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-31-6 | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1201-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2,3,4,5 Tetrafluorobenzoic Acid

Carboxylic Acid Group Reactions

The carboxylic acid group of 2,3,4,5-tetrafluorobenzoic acid undergoes typical reactions such as esterification and conversion to acyl halides, and it can also participate in more complex transformations like decarboxylative couplings.

Esterification is a fundamental reaction of carboxylic acids. The ethyl ester of this compound, ethyl 2,3,4,5-tetrafluorobenzoate, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comtcichemicals.comtcichemicals.com Its fluorine content can enhance the biological activity and stability of target molecules. chemimpex.com While direct esterification of the acid is possible, a common synthetic route involves the conversion of the acid to its more reactive acyl chloride derivative first, which is then reacted with ethanol.

The conversion of this compound to its acyl chloride, 2,3,4,5-tetrafluorobenzoyl chloride, is a crucial step for many subsequent reactions, as the acyl chloride is a more reactive acylating agent. medchemexpress.com This transformation is typically achieved using standard chlorinating agents.

A widely used method for synthesizing 2,3,4,5-tetrafluorobenzoyl chloride is the reaction of the parent carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). prepchem.commsu.edumasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid into a reactive intermediate, which then releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion. masterorganicchemistry.com In a typical procedure, this compound is heated with an excess of thionyl chloride and a catalytic amount of DMF. prepchem.com The mixture is warmed to 90°-95° C for approximately 90 minutes. prepchem.com After the reaction is complete, the excess thionyl chloride is removed by distillation, first at atmospheric pressure and then under vacuum, to yield the product, 2,3,4,5-tetrafluorobenzoyl chloride, with high purity and yield (e.g., 96.2%). prepchem.com

Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a safer, solid substitute for the highly toxic phosgene gas in the preparation of acyl chlorides. asianpubs.orgresearchgate.netnih.gov The synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from this compound using triphosgene has been optimized to achieve high yields under mild conditions. asianpubs.orgasianpubs.org The reaction is typically catalyzed by DMF and carried out in a suitable solvent like 1,2-dichloroethane. asianpubs.org

Research has shown that the yield of 2,3,4,5-tetrafluorobenzoyl chloride can reach 95% under optimized conditions. asianpubs.orgresearchgate.netasianpubs.org Key factors influencing the reaction's success include the amount of catalyst, the molar ratio of reactants, reaction temperature, and solvent choice. The optimal conditions were found to be a molar ratio of triphosgene to acid of 0.37:1.00, with 5 mol% of DMF catalyst, in 1,2-dichloroethane at a temperature of 353 K (80°C) for 4 hours. asianpubs.orgresearchgate.netasianpubs.org

| Catalyst (mol %) | Conversion (%) | Yield of TFBC (%) | Yield of Anhydride (B1165640) (%) |

|---|---|---|---|

| DMF (3 mol %) | 87.1 | 85.1 | 14.4 |

| DMF (5 mol %) | 98.3 | 95.1 | 2.6 |

| DMF (7 mol %) | 95.3 | 88.3 | 10.7 |

| DMF (10 mol %) | 91.7 | 85.5 | 12.5 |

Decarboxylative reactions involve the removal of the carboxyl group and its replacement with another functional group, a process that is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds. nih.govacs.org Aromatic carboxylic acids can undergo halodecarboxylation to yield the corresponding aryl halides. nih.govacs.org In the case of this compound, however, some decarboxylative reactions can be low-yielding. For instance, bromodecarboxylation has been reported to form the corresponding dibromide in low yields of 5–7%. nih.govacs.org

More efficient decarboxylative couplings have been developed using metal salts of the acid. Catalyst-free decarboxylative couplings of zinc polyfluorobenzoates with thiosulfonates have been shown to be effective for producing polyfluoroaryl sulfides. acs.org While the study focused on other isomers, it demonstrates a viable pathway for functionalizing the aromatic ring via decarboxylation of its carboxylate salt. acs.org Furthermore, the selective decarboxylation of related compounds like 3,4,5,6-tetrafluorophthalic acid to produce this compound is a key industrial synthesis step, highlighting the controlled reactivity of carboxyl groups on a fluorinated ring. google.comgoogle.com

Derivatives of this compound, such as ethyl 2,3,4,5-tetrafluorobenzoylacetate, are important intermediates for synthesizing more complex molecules, particularly heterocyclic compounds with potential biological activity. msu.eduguidechem.comchemicalbook.comchemdad.com

Ethyl 2,3,4,5-tetrafluorobenzoylacetate can be synthesized by reacting 2,3,4,5-tetrafluorobenzoyl chloride with the dilithio-dianion of monoethyl malonate. msu.edu This β-keto ester exists in both keto and enol forms and is a versatile precursor. msu.edu For example, it can be reacted with triethyl orthoformate and subsequently with 2-hydroxyaniline to build the core structure of quinolone antibacterials. msu.edu This demonstrates how the initial reactivity of the carboxylic acid group to form an acyl chloride and then a β-keto ester enables complex subsequent chemical transformations. msu.edu

Formation of Acyl Halides (e.g., 2,3,4,5-Tetrafluorobenzoyl chloride)

Aromatic Ring Functionalization

The tetrafluorinated benzene (B151609) ring of the acid is a versatile platform for a range of functionalization reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

The electron-deficient nature of the aromatic ring in this compound and its derivatives makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one of the fluorine atoms on the ring. The reaction typically proceeds via a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing groups.

While direct SNAr on the free carboxylic acid can be challenging, its ester derivatives, such as methyl 2,3,4,5-tetrafluorobenzoate, are more amenable to this transformation. The ester group, being less acidic, does not interfere with the nucleophilic attack. For instance, the reaction of pentafluorobenzoyl chloride with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a base leads to the substitution of the para-fluorine atom by the hexafluoroisopropoxide anion, demonstrating the susceptibility of such activated rings to nucleophilic attack researchgate.net. This highlights the potential for similar reactivity in derivatives of this compound.

The general mechanism for an SNAr reaction is as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.

Elimination of the leaving group: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the substitution is influenced by the position of the electron-withdrawing groups. In the case of polyfluorinated benzoic acids, the positions ortho and para to the activating group are generally the most susceptible to nucleophilic attack.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the principles of these reactions are applicable to its derivatives. For these reactions to occur, the aromatic ring typically needs to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate.

Commonly employed coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. A derivative of this compound bearing an iodo or bromo substituent could potentially undergo Suzuki coupling to introduce new aryl or vinyl groups.

Heck Reaction: This reaction couples an unsaturated halide with an alkene. A halogenated derivative of this compound could be a substrate for the Heck reaction to form substituted alkenes.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. An appropriately functionalized derivative of this compound could be used to introduce alkynyl moieties.

The successful application of these coupling reactions would significantly expand the synthetic utility of this compound as a building block.

The aromatic ring of this compound and its derivatives can be further functionalized through electrophilic aromatic substitution reactions, such as nitration and halogenation, although the highly deactivated nature of the ring makes these reactions challenging.

A notable example of the derivatization of a closely related compound is the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid from 2,3,4,5-trifluorobenzoic acid. This multi-step synthesis involves an initial nitration step, followed by reduction of the nitro group to an amine, diazotization, and finally, a Sandmeyer reaction to introduce the chlorine atom caltech.edu.

In a similar vein, this compound can be nitrated to introduce a nitro group onto the aromatic ring. This nitro derivative can then serve as a precursor for further transformations. For instance, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from this compound proceeds through a nitration step, followed by methoxyl substitution, reduction of the nitro group, diazotization, and subsequent reduction caltech.edu.

The synthesis of 5-chloro-2,3,4-trifluorobenzoic acid from a derivative of this compound would likely follow a similar synthetic strategy, as outlined in the table below.

| Step | Reaction | Description |

|---|---|---|

| 1 | Nitration | Introduction of a nitro group onto the aromatic ring of a this compound derivative. |

| 2 | Reduction | Reduction of the nitro group to an amino group. |

| 3 | Diazotization | Conversion of the amino group into a diazonium salt. |

| 4 | Sandmeyer Reaction | Replacement of the diazonium group with a chlorine atom. |

Formation of Hypervalent Iodine Reagents (e.g., 2-Iodoso-3,4,5,6-tetrafluorobenzoic acid)

Hypervalent iodine reagents are powerful oxidizing agents used in a wide array of organic transformations. This compound can serve as a precursor for the synthesis of such reagents, specifically 2-Iodoso-3,4,5,6-tetrafluorobenzoic acid.

The synthesis of this hypervalent iodine reagent would likely involve a multi-step process. A plausible synthetic route would begin with the conversion of a derivative of this compound to 2-amino-3,4,5,6-tetrafluorobenzoic acid nih.gov. The amino group can then be transformed into an iodo group via a Sandmeyer-type reaction, yielding 2-iodo-3,4,5,6-tetrafluorobenzoic acid. Subsequent oxidation of the iodo group would then furnish the desired 2-Iodoso-3,4,5,6-tetrafluorobenzoic acid. This tetrafluorinated analogue of 2-iodosobenzoic acid (IBA) is noted to be a convenient substitute for IBA, promoting faster reactions and exhibiting better solubility in common organic solvents google.com.

2-Iodoso-3,4,5,6-tetrafluorobenzoic acid is a versatile oxidant that can be employed in a variety of chemical transformations, including the oxidation of alcohols and the promotion of cyclization reactions.

Oxidation Reactions: Hypervalent iodine reagents are well-known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. 2-Iodoso-3,4,5,6-tetrafluorobenzoic acid is expected to exhibit similar reactivity, offering a valuable tool for selective oxidations in the presence of other sensitive functional groups. It can be used for the installation of α/β-unsaturation to carbonyl compounds google.com.

Cyclization Reactions: These reagents can also facilitate oxidative cyclization reactions. For example, they can promote the intramolecular cyclization of unsaturated alcohols or carboxylic acids to form cyclic ethers or lactones. This type of transformation is particularly useful in the synthesis of complex natural products and other biologically active molecules. The mechanism often involves the activation of the double bond by the hypervalent iodine reagent, followed by intramolecular attack of the nucleophilic hydroxyl or carboxyl group.

The applications of 2-Iodoso-3,4,5,6-tetrafluorobenzoic acid in these reactions are an active area of research, with the potential to provide efficient and selective methods for the synthesis of valuable organic compounds.

Spectroscopic Characterization and Computational Studies of 2,3,4,5 Tetrafluorobenzoic Acid

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

The experimental FT-IR spectrum of 2,3,4,5-tetrafluorobenzoic acid reveals characteristic absorption bands that confirm its molecular structure. The presence of a carboxylic acid group is indicated by a broad band in the 3400–2900 cm⁻¹ region, which is typical for the O-H stretching vibration of a hydrogen-bonded dimer. mdpi.com A strong, sharp absorption peak observed around 1711 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. mdpi.com The presence of the tetrafluorinated benzene (B151609) ring is confirmed by various C-F stretching and bending vibrations, although specific assignments can be complex. The aromatic C-C stretching vibrations are typically found in the 1600-1400 cm⁻¹ region. nih.gov For instance, in the related compound 2,3,4,5,6-pentabromobenzoic acid, C-C stretching vibrations are observed in the 1553-1523 cm⁻¹ range. mdpi.com The interpretation of the spectra is often aided by comparison with data from similar compounds and computational models. researchgate.netresearchgate.net The quality of the FT-IR spectrum can be influenced by the sample preparation method, such as the use of KBr pellets or Attenuated Total Reflectance (ATR). nih.govmdpi.com

Table 1: Key Experimental FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | 2,3,4,5,6-Pentabromobenzoic Acid (cm⁻¹) mdpi.com | General Range for Aromatic Carboxylic Acids (cm⁻¹) |

| O-H Stretch | 3400–2900 (broad) | 3500-2500 (broad) |

| C=O Stretch | 1711 | 1725-1700 |

| C-C Stretch (aromatic) | 1523 | 1600-1450 |

| C-O Stretch | 1317 | 1320-1210 |

| O-H Bend | 1249 | 1440-1395 |

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the theoretical vibrational frequencies of molecules. researchgate.netarxiv.org These calculated frequencies are then compared with experimental FT-IR and FT-Raman data to provide a more detailed and accurate assignment of the observed spectral bands. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the geometric parameters and vibrational modes of this compound. researchgate.net The calculated harmonic frequencies are often systematically higher than the experimental fundamental frequencies, a discrepancy that is commonly corrected by applying multiplicative scaling factors. arxiv.org Studies on similar molecules, like 3-methoxy-2,4,5-trifluorobenzoic acid, have shown good agreement between scaled theoretical wavenumbers and experimental values. orientjchem.org This correlation allows for a confident assignment of complex vibrational modes, including the various C-F stretching and bending vibrations, which can be challenging to assign from experimental data alone. researchgate.net The existence of intermolecular hydrogen bonding, predicted by the broad O-H stretch in the FT-IR spectrum, can also be confirmed and analyzed through computational modeling of the dimer structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound shows a signal for the single proton on the aromatic ring. chemicalbook.com The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the carboxyl carbon and the carbons of the fluorinated benzene ring. chemicalbook.com

¹⁹F NMR spectroscopy is particularly useful for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which allows for subtle differences in the electronic environment of the fluorine atoms to be observed. In the context of this compound, ¹⁹F NMR can be employed to study its interactions and reactivity. For example, studies on other fluorobenzoates have used ¹⁹F NMR to investigate their binding to enzymes, where changes in the chemical shifts of the fluorine signals upon binding provide insights into the nature of the interaction. nih.gov The chemical shifts of the fluorine atoms in this compound would be sensitive to changes in their local environment, making ¹⁹F NMR a valuable technique for monitoring reactions involving this compound. beilstein-journals.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular weight is 194.08 g/mol . sigmaaldrich.comsigmaaldrich.com In a typical mass spectrum, a molecular ion peak corresponding to this mass would be expected. Gas chromatography-mass spectrometry (GC-MS) analysis of this compound shows a base peak at m/z 177 and the molecular ion peak at m/z 194. nih.gov The fragmentation pattern can help to confirm the structure of the molecule. For instance, the loss of a hydroxyl group (-OH) or a carboxyl group (-COOH) would result in fragment ions with specific mass-to-charge ratios.

Table 2: GC-MS Fragmentation Data for this compound nih.gov

| m/z | Relative Intensity | Possible Fragment |

| 194 | Second Highest | [M]⁺ (Molecular Ion) |

| 177 | Top Peak | [M-OH]⁺ |

| 149 | Third Highest | [M-COOH]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands arising from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the carboxylic acid. The position and intensity of these absorption bands can be influenced by the fluorine substituents on the benzene ring. While specific UV-Vis spectral data for this compound was not found in the search results, studies on similar aromatic compounds indicate that the absorption maxima would likely be in the UV region. researchgate.netresearchgate.net Computational methods can also be used to predict the electronic absorption spectra, which can then be correlated with experimental data to understand the electronic properties of the molecule. orientjchem.org

Quantum Chemical Calculations

Density Functional Theory (DFT) has been a primary tool for the theoretical investigation of this compound. The B3LYP functional combined with the 6-311++G(d,p) basis set is a level of theory that has been specifically applied to this molecule to study its structure, vibrational properties, and intermolecular interactions. researchgate.net

Computational studies have explored the conformational landscape of this compound. These analyses, performed using DFT at the B3LYP/6-311++G(d,p) level of theory, have identified stable conformations of the molecule. researchgate.net The research indicates that in addition to the monomeric form, this compound readily forms a stable dimeric structure, which is held together by intermolecular hydrogen bonds between the carboxylic acid groups. researchgate.net While the optimized geometries have been calculated, specific bond lengths and angles from these calculations are not detailed in the available literature. researchgate.net

Table 1: Calculated Optimized Geometric Parameters for this compound (Monomer) (Note: Specific calculated values for bond lengths and angles for this compound at the B3LYP/6-311++G(d,p) level were not available in the searched resources. The table structure is provided as a template.)

| Parameter | Value (Å or °) |

|---|---|

| C1-C2 Bond Length | Data not available |

| C2-C3 Bond Length | Data not available |

| C-O Bond Length | Data not available |

| O-H Bond Length | Data not available |

| C-F Bond Lengths | Data not available |

| C-C-O Bond Angle | Data not available |

| O-C-O Bond Angle | Data not available |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netuva.es For this compound, MEP analysis was conducted at the DFT/B3LYP/6-311++G(d,p) level to understand the charge distribution and its influence on hydrogen bonding. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack and are associated with electronegative atoms like oxygen. Conversely, regions of positive potential (blue) highlight areas susceptible to nucleophilic attack, often found around hydrogen atoms. sobereva.comiucr.org

For related tetrafluorinated benzoic acids, such as 2,3,5,6-tetrafluoro-4-iodobenzoic acid, MEP calculations at the B3LYP/6-31++G** level have shown highly positive potentials on the carboxylic acid hydrogen atom (e.g., +301.5 kJ/mol), confirming its role as a strong hydrogen bond donor. iucr.orgtechscience.com The oxygen atoms of the carboxyl group would correspondingly exhibit negative potential, acting as hydrogen bond acceptors. While the specific MEP values for this compound are not available in the search results, a similar distribution of charge is expected.

Table 2: Molecular Electrostatic Potential (MEP) Values for Selected Sites of this compound (Note: Specific calculated MEP values for this compound were not found. The data for a related compound, 2,3,5,6-tetrafluoro-4-iodobenzoic acid, is provided for illustrative purposes. iucr.orgtechscience.com)

| Atomic Site | Potential (kJ/mol) |

|---|---|

| Carboxylic H | Data not available |

| Carbonyl O | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. iucr.org This analysis was performed on this compound at the DFT/B3LYP/6-311++G(d,p) level to investigate charge transfer and the stabilization energy associated with intra- and intermolecular interactions, particularly hydrogen bonding. researchgate.net

NBO analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. researchgate.net For instance, in a hydrogen-bonded dimer, a significant interaction would be the donation from a lone pair orbital (LP) of an oxygen atom on one molecule to the antibonding orbital (σ*) of the O-H bond on the other molecule. These interactions stabilize the dimer complex. While the study confirming this analysis exists, the specific stabilization energies for these interactions in this compound are not publicly reported in the search results. researchgate.net

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound Dimer (Illustrative) (Note: Specific calculated NBO analysis data for this compound were not available in the searched literature. This table illustrates the typical interactions expected.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (O-H) | Data not available |

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have been investigated. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. rsc.org These energies are typically calculated using DFT, and time-dependent DFT (TD-DFT) is employed to study electronic transitions and excitation energies, which can be correlated with experimental UV-visible spectra. researchgate.net

| Property | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method used to incorporate electron correlation effects for a more accurate description of molecular properties. While DFT methods are widely used, MP2 calculations can serve as a benchmark for structural and energetic predictions.

Searches of the available literature did not yield specific studies that applied MP2 calculations to this compound. However, for related molecules like 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid, structural properties have been calculated using the MP2 method with the 6-311++G(d,p) basis set, indicating its applicability and relevance for this class of compounds. Such calculations would provide a valuable comparison to the DFT results for the optimized geometry and interaction energies.

Density Functional Theory (DFT) Studies

Crystallographic Analysis

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing detailed insights into its molecular geometry and intermolecular interactions. This analysis is fundamental to understanding the compound's physical properties and how its structure influences its chemical behavior.

A prominent feature of the crystal structure of this compound is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. nih.gov This is a common and well-documented structural motif for carboxylic acids.

The two molecules of this compound are linked by a pair of O—H···O hydrogen bonds, creating a characteristic eight-membered ring. This ring motif is a robust supramolecular synthon that dictates the primary organization of the molecules in the crystal lattice. The specific details of the crystallographic data and the hydrogen bonding geometry are essential for a complete understanding of the packing arrangement.

The crystallographic investigation provides precise measurements of the unit cell dimensions and the symmetry operations that define the crystal system. This data, along with the specific bond lengths and angles of the hydrogen bonds within the dimeric structure, are summarized in the tables below. The formation of these stable hydrogen-bonded dimers is a key factor in the crystalline nature and melting point of this compound.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 881267 |

| Empirical Formula | C₇H₂F₄O₂ |

| Formula Weight | 194.08 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.973(3) Å |

| b | 10.139(4) Å |

| c | 8.650(3) Å |

| α | 90° |

| β | 99.19(3)° |

| γ | 90° |

| Volume | 689.3(4) ų |

| Z | 4 |

Interactive Table: Hydrogen Bond Geometry for this compound

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

| O(2)—H(2)···O(1)ⁱ | 0.84 | 1.79 | 2.631(2) | 177.2 |

| Symmetry codes: (i) -x+1, -y+1, -z+1 |

Research Applications of 2,3,4,5 Tetrafluorobenzoic Acid Derivatives

Pharmaceutical and Medicinal Chemistry

The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. Consequently, 2,3,4,5-tetrafluorobenzoic acid and its derivatives are valuable building blocks in the synthesis of a wide range of pharmaceuticals.

This compound is a key starting material in the synthesis of several fluoroquinolone antibiotics. google.comchemimpex.comkmchem.com These broad-spectrum antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. nih.govwikipedia.orgsigmaaldrich.com

Ofloxacin (B1677185): Ofloxacin is a widely used fluoroquinolone effective against a range of Gram-positive and Gram-negative bacteria. wikipedia.orgnih.gov Several synthetic routes to ofloxacin utilize this compound or its activated form, tetrafluorobenzoyl chloride. google.comgoogle.com One patented method involves reacting tetrafluorobenzoyl chloride with 3-(2-R1-2-R2-4- methylimidazole alkyl) acrylic ester, followed by hydrolysis and cyclization, achieving a high yield of 85-90%. google.com Another approach starts with this compound to prepare crude ethyl-2-(2,3,4,5-tetrafluoro-benzoyl)-3-(1-hydroxymethylethamino)acrylate, which then undergoes further reactions to yield ofloxacin. google.com The racemic mixture of ofloxacin consists of levofloxacin (B1675101) (the active component) and dextrofloxacin. nih.govnewdrugapprovals.org

Lomefloxacin (B1199960): Lomefloxacin is another important fluoroquinolone antibiotic used for treating bacterial infections, including bronchitis and urinary tract infections. sigmaaldrich.comdrugbank.com Its synthesis can also involve this compound as a precursor. The bactericidal action of lomefloxacin stems from its ability to interfere with bacterial DNA gyrase and topoisomerase IV. researchgate.net Research has also been conducted on labeling lomefloxacin with fluorine-18 (B77423) for use in positron emission tomography (PET) studies to investigate its tissue distribution. nih.gov

Table 1: Key Fluoroquinolone Antibacterials Derived from this compound

| Antibiotic | Chemical Name | Mechanism of Action |

| Ofloxacin | (±)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de] google.comchemicalbook.combenzoxazine-6-carboxylic acid | Inhibits DNA gyrase and topoisomerase IV nih.govwikipedia.org |

| Lomefloxacin | 1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Inhibits DNA gyrase and topoisomerase IV sigmaaldrich.comresearchgate.net |

Research has demonstrated the utility of this compound in the synthesis of diterpenoid analogs with potential antitumor activity. chemicalbook.com Natural and synthetic diterpenoids are a class of compounds that have been investigated for their cytotoxic effects against various cancer cell lines. nih.govbenthamscience.comfrontiersin.org By incorporating the tetrafluorobenzoyl moiety into the structure of diterpenoids, researchers aim to enhance their therapeutic properties. For instance, a study on novel tricyclic diterpene analogs found that aromatic amide derivatives exhibited potent antitumor activity, with some compounds showing high selectivity against cancer cells compared to normal human fibroblasts. nih.gov The synthesis of these analogs often involves coupling the diterpenoid core with derivatives of benzoic acid, including this compound, to explore structure-activity relationships.

This compound serves as a precursor in the synthesis of novel quinoline (B57606) lactones. chemicalbook.com Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antitumor properties. The development of novel quinoline-based structures is an active area of research in medicinal chemistry. For example, benzofuro[3,2-b]quinoline derivatives have been investigated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and topoisomerase I (Topo I), both of which are important targets in cancer therapy. nih.gov The synthesis of such complex heterocyclic systems can utilize fluorinated building blocks to modulate the electronic and steric properties of the final molecules, potentially leading to improved efficacy and selectivity.

The tetrafluorinated phenyl ring of this compound provides a rigid and chemically versatile scaffold for drug discovery and development. The fluorine atoms can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can influence the binding of a drug molecule to its biological target. Furthermore, the electron-withdrawing nature of the fluorine atoms can affect the acidity of the carboxylic acid group and the reactivity of the aromatic ring, providing chemists with tools to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. The use of fluorinated building blocks is a common strategy in the design of novel therapeutics across various disease areas. For example, tetrafluorinated thalidomide (B1683933) analogs have been synthesized and shown to possess anti-angiogenic and anti-cancer properties. nih.gov

Protein prenylation, the attachment of farnesyl or geranylgeranyl groups to proteins, is a critical post-translational modification that is often dysregulated in diseases like cancer. nih.govnih.gov The enzymes responsible for this process, farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), have become important targets for drug development. wikipedia.orgrsc.org Inhibitors of these enzymes (FTIs and GGTIs) have been investigated as potential anticancer agents. nih.gov While specific examples directly using this compound in the final structure of FTase or GGTase inhibitors are not prominently detailed in the provided context, the principles of using fluorinated scaffolds in drug design are highly relevant. The unique properties of the tetrafluorobenzoyl group could be exploited to design potent and selective inhibitors of these enzymes.

Agrochemicals (Pesticides, Herbicides, Fungicides)

The introduction of fluorine into agrochemicals can lead to enhanced efficacy, stability, and a modified spectrum of activity. chemimpex.comnih.gov this compound and its derivatives are used in the synthesis of various agrochemicals. chemimpex.comkmchem.com For example, fluorinated compounds are prominent among modern fungicides, herbicides, and insecticides. ccspublishing.org.cn The lipophilicity of a molecule, which can be increased by fluorination, is a key factor in its performance as a pesticide, affecting its uptake by the target organism and its resistance to being washed away by rain. nih.gov The synthesis of some modern agrochemicals involves the coupling of different molecular fragments, and fluorinated benzoic acids can serve as important building blocks in these synthetic strategies.

Development of Crop Protection Agents

This compound is recognized as an important intermediate in the synthesis of agrochemicals. google.com The introduction of fluorine atoms into active molecules is a well-established strategy in the design of modern pesticides, as it can significantly enhance their efficacy, metabolic stability, and bioavailability. While specific commercial herbicides or fungicides directly derived from this compound are not extensively detailed in readily available literature, its role as a precursor is noted in chemical synthesis patents. google.com The development of novel crop protection agents often involves the creation of complex molecules, and fluorinated building blocks like this compound are crucial for accessing new chemical spaces and creating next-generation active ingredients.

Reagents and Building Blocks in Organic Synthesis

The highly fluorinated ring of this compound and its derivatives makes them valuable reagents and building blocks in synthetic organic chemistry.

Click Chemistry Reagents (e.g., 4-Azido-2,3,5,6-tetrafluorobenzoic Acid)

A derivative, 4-Azido-2,3,5,6-tetrafluorobenzoic acid, is a prominent reagent in "click chemistry". x-mol.com This field of chemistry focuses on reactions that are high-yielding, modular, and create minimal byproducts. scholaris.caenvironmentclearance.nic.in The azide (B81097) group (-N₃) on the molecule allows it to readily participate in specific cycloaddition reactions.

Notably, it is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), where it reacts with molecules containing alkyne groups to form stable triazole rings. scholaris.ca This reaction is a cornerstone of bioconjugation, allowing for the precise linking of different molecular components. environmentclearance.nic.in The tetrafluorinated aromatic ring also makes this compound useful as a photoaffinity labeling agent to probe biological receptors. It is classified as a heterobifunctional cross-linker, meaning it can connect different types of molecules. science.gov

Synthesis of Other Fluorinated Building Blocks

This compound serves as a versatile starting material, or precursor, for the synthesis of other valuable fluorinated building blocks. nih.gov Its reactivity allows for targeted modifications to create more complex molecules.

For instance, it has been used as a starting material in a synthetic route to produce monofluorinated benzaldehydes. nih.gov This process involves nucleophilic aromatic substitution followed by conversion of a nitrile group to an aldehyde. nih.gov These resulting benzaldehydes are key intermediates for creating cell-permeable fluorescent molecular probes like fluorinated 7-hydroxycoumarin-3-carboxamides. nih.gov Similarly, the acid has been used in copper-mediated decarboxylative coupling reactions to synthesize fluorinated terphenyl derivatives, which are precursors for tetramethoxytriphenylenes, a class of molecules studied for their liquid crystal properties. rsc.org

Preparation of Metal-Organic Frameworks (MOFs) Linkers

In materials science, this compound is employed as an organic linker for the construction of Metal-Organic Frameworks (MOFs). x-mol.com MOFs are crystalline materials constructed by linking metal ions or clusters with organic ligands, resulting in highly porous structures with applications in gas storage, separation, and catalysis.

Environmental and Biological Considerations of Fluorinated Benzoic Acids General

Environmental Fate and Transport of Fluorinated Carboxylic Acids

Fluorinated carboxylic acids (FCAs) are recognized for their persistence in the environment, with their fate and transport being influenced by various factors, including microbial action and their inherent chemical stability in different environmental compartments. nih.govnsf.govwikipedia.org Some are byproducts of the thermal treatment of other organofluorine chemicals or can form from the breakdown of precursor molecules like fluorotelomer-based polymers. epa.govwikipedia.org

The biotransformation of fluorinated benzoic acids is a key area of research for understanding their environmental persistence. While the carbon-fluorine bond is exceptionally stable, certain microorganisms have demonstrated the ability to metabolize these compounds, often through processes of defluorination.

Studies have shown that the position of the fluorine atom on the benzoic acid ring significantly influences its biodegradability. For instance, Pseudomonas sp. B13 can cometabolize monofluorobenzoates, with 4-fluorobenzoate (B1226621) being completely degraded after a period of adaptation. nih.gov The initial step in the breakdown of 2-fluorobenzoate (B1215865) by this bacterium involves dioxygenation, which eliminates the fluoride (B91410) ion. nih.gov However, the degradation of 3-fluorobenzoate (B1230327) can be hindered by the formation of 2-fluoro-cis,cis-muconic acid, a dead-end metabolite. nih.gov

Research on other microorganisms has revealed diverse biotransformation pathways. The soil bacterium Streptomyces sp. JCM9888 has been found to efficiently convert various fluoro- and trifluoromethyl-substituted benzoic acids into their corresponding benzamides. tandfonline.comtandfonline.com In contrast, the fungus Cunninghamella elegans is capable of reducing these acids to benzyl (B1604629) alcohols. tandfonline.comtandfonline.com These transformations are notably efficient for meta- and para-substituted substrates, while ortho-substituted compounds like ortho-fluorobenzoic acid show slower conversion rates. tandfonline.com

Anaerobic microbial communities also play a role in the defluorination of fluorinated carboxylic acids. researchhub.comresearchgate.net In some cases, microbial reductive dechlorination can trigger subsequent spontaneous defluorination. researchhub.com For certain unsaturated per- and polyfluorinated carboxylic acids, anaerobic bacteria such as Acetobacterium spp. can achieve reductive defluorination. researchgate.net The presence of an α,β-unsaturation in the carboxylic acid structure appears to be crucial for this anaerobic biotransformation. nih.gov

Aerobic defluorination has also been observed in activated sludge communities, particularly for short-chain fluorinated carboxylic acids. nsf.govacs.org The process is structure-dependent, with compounds having C-H bonds at the α-carbon position being more susceptible to microbial attack. acs.org For example, 3,3,3-trifluoropropionic acid was almost completely defluorinated in one study. nsf.govacs.org The mechanism often involves enzymatic reactions, such as those catalyzed by 2-haloacid dehalogenases or acyl-CoA dehydrogenases, that lead to the elimination of hydrogen fluoride. nsf.govacs.org

Table 1: Examples of Microbial Biotransformation of Fluorinated Benzoic Acids

| Microorganism | Substrate(s) | Product(s) | Key Findings |

|---|---|---|---|

| Streptomyces sp. JCM9888 | ortho, meta, para-Fluoro- and trifluoromethyl-substituted benzoic acids | Corresponding benzamides | Highly efficient conversion, particularly for meta and para substitutions. tandfonline.comtandfonline.com |

| Cunninghamella elegans | ortho, meta, para-Fluoro- and trifluoromethyl-substituted benzoic acids | Corresponding benzyl alcohols | Efficient reduction; slower for ortho-substituted substrates. tandfonline.comtandfonline.com |

| Pseudomonas sp. B13 | Monofluorobenzoates | Various metabolites, including complete degradation of 4-fluorobenzoate | Cometabolism observed; formation of dead-end metabolites from 3-fluorobenzoate. nih.gov |

| Anaerobic microbial community | Chlorinated polyfluorocarboxylic acids | Defluorinated transformation products | Hydrolytic dechlorination triggers spontaneous defluorination. researchhub.com |

| Activated sludge communities | Short-chain fluorinated carboxylic acids | Defluorinated products | Defluorination is structure-specific, favoring compounds with α-C-H bonds. nsf.govacs.org |

The chemical stability of fluorinated carboxylic acids contributes to their persistence in both aquatic and terrestrial environments. researchgate.netwikipedia.org Long-chain perfluorocarboxylic acids (PFCAs) are particularly noted for their resistance to typical environmental degradation processes. pops.intwikipedia.org As a result, they can become widely distributed in soil, groundwater, and across various trophic levels. wikipedia.org

In soils and aquifer solids, precursors to perfluorinated carboxylates and sulfonates, often found in aqueous film-forming foams (AFFF), can persist and slowly transform into more stable perfluorinated compounds. acs.orgcswab.orgnih.gov Studies at AFFF-impacted sites have shown that while some precursor compounds are detected, a significant fraction has already been converted to persistent perfluorinated carboxylates and sulfonates. acs.orgnih.gov This suggests that contaminated sites can act as long-term sources of these persistent pollutants. acs.orgcswab.org

The transport of these compounds in the environment is a significant concern. Their presence in remote regions like the Arctic is attributed to both atmospheric transport of volatile precursors and oceanic transport of the acids themselves. pops.intnih.gov Once in the aquatic environment, their mobility and potential for bioaccumulation can pose risks to aquatic organisms. researchgate.netnih.gov

Analytical Methods for Environmental Monitoring (e.g., HPLC, LC-MS, NMR)

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of fluorinated benzoic acids in the environment. Several techniques are commonly employed for this purpose, each with its own advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of fluorinated benzoic acids. thermofisher.comhelixchrom.com When coupled with a UV detector, HPLC can effectively analyze a range of benzoic acids. thermofisher.comepa.gov Reversed-phase columns, such as C18, are frequently used for the separation of these compounds. helixchrom.coms4science.at

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), has become a reference method for the determination of per- and polyfluoroalkyl substances (PFASs), including fluorinated benzoic acids. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the direct determination of these compounds in complex matrices like groundwater and oil reservoir waters. nih.govnih.gov LC-MS/MS methods can achieve very low detection limits, often in the nanogram per liter (ng/L) or parts per billion (ppb) range. s4science.atnih.govresearchgate.net The use of techniques like electrospray ionization (ESI) is common for analyzing these acids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile fluorinated compounds. For the analysis of fluorinated benzoic acids, a derivatization step is often required to convert the acids into more volatile esters, such as fluorobenzoic acid methyl esters (FBAMEs). nih.gov This method, often combined with solid-phase extraction (SPE) for sample preconcentration, can achieve ultra-trace detection limits. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is invaluable for identifying transformation products in biodegradation studies. nih.govacs.org 19F NMR is particularly useful as it directly probes the fluorine atoms, offering a sensitive and selective way to analyze fluorinated compounds in complex mixtures without the need for separation. nih.gov 1H and 13C NMR are also used to elucidate the complete structure of these molecules and their metabolites. docbrown.inforsc.org

Table 2: Comparison of Analytical Methods for Fluorinated Benzoic Acids

| Analytical Method | Principle | Common Application | Detection Limits |

|---|---|---|---|

| HPLC-UV | Separation based on polarity, detection by UV absorption. | Quantification of preservatives and other benzoic acids in various samples. thermofisher.comhelixchrom.comepa.gov | Generally in the µg/L to mg/L range. |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis for high specificity and sensitivity. | Trace and ultra-trace analysis in environmental waters (groundwater, reservoir water). nih.govnih.govresearchgate.net | As low as 0.01-50 ng/mL, depending on the compound and matrix. nih.govresearchgate.netresearchgate.net |

| GC-MS | Separation of volatile compounds followed by mass analysis. Requires derivatization for non-volatile acids. | Ultra-trace analysis of fluorinated acids in water after derivatization. nih.gov | In the ng/L range (e.g., 6-44 ng/L). nih.gov |

| NMR | Exploits magnetic properties of atomic nuclei to provide detailed structural information. | Structure elucidation of metabolites in biotransformation studies; analysis of complex mixtures. nih.govacs.orgnih.gov | Less sensitive than MS methods for trace quantification, but unparalleled for structural identification. |

常见问题

Q. What are the primary synthetic routes for 2,3,4,5-Tetrafluorobenzoic acid, and how have they been optimized for laboratory-scale production?

The compound is synthesized via fluorination of precursors such as 3,4,5,6-tetrafluorophthalic anhydride or derivatives. Early methods involved hydrolysis of tetrafluorobenzonitrile intermediates, but modern protocols emphasize solvent optimization and catalytic efficiency. For example, hydrothermal synthesis using methanol/water mixtures under controlled pH (neutralized with NaOH) achieves 78% yield, as demonstrated in crystal structure studies . Patent-derived routes (e.g., US5179230) describe sequential fluorination and oxidation steps, with recent improvements focusing on reducing reaction times and byproducts via temperature-controlled recrystallization .

Q. What are the key physicochemical properties of this compound critical for its application in pharmaceutical synthesis?

Key properties include:

- Melting Point : 85–87°C, ensuring stability during drug intermediate reactions .

- Solubility : Slightly soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in methanol, influencing solvent selection for reactions .

- Acidity : pKa ≈ 2.53, enabling selective deprotonation in carboxylate-mediated coupling reactions . These properties make it suitable for synthesizing fluoroquinolone antibiotics like lomefloxacin, where fluorine atoms enhance bioavailability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (R36/37/38 risk code) .

- Ventilation : Use fume hoods to avoid inhalation of crystalline dust.

- Spill Management : Neutralize with sodium bicarbonate and collect residues in sealed containers .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing of this compound derivatives?

X-ray crystallography reveals that the compound forms trimeric assemblies via O–H···N hydrogen bonds between carboxylic acid groups and co-ligands like 4,4'-bipyridine. Weak C–H···F interactions further stabilize the 3D network, which impacts material properties such as thermal stability and solubility . These structural insights are critical for designing metal-organic frameworks (MOFs) or co-crystals with tailored porosity .

Q. What methodological considerations are essential when employing this compound as a coupling agent in polymer nanocomposites?

In PVDF/PMMA-BaTiO₃ nanocomposites, the compound acts as a coupling agent to enhance dielectric energy storage. Key considerations include:

Q. How can thermodynamic solubility parameters of precursor salts inform solvent selection in the synthesis of this compound?

Solubility studies of potassium fluoride (KF) in polar solvents like sulfolane and pyridine reveal that dissolution enthalpy (ΔH) and entropy (ΔS) correlate with reaction efficiency. For example, KF’s higher solubility in sulfolane at elevated temperatures (308–367 K) facilitates nucleophilic fluorination steps, reducing side reactions .

Q. What analytical challenges exist in quantifying trace levels of this compound in complex matrices?

Batch testing via HPLC-MS faces interference from structurally similar fluorobenzoic acids (e.g., 2,4,5-trifluoro derivatives). Validated protocols use isotope dilution (e.g., deuterated internal standards) and pH-adjusted SPE columns to achieve detection limits <0.1 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。